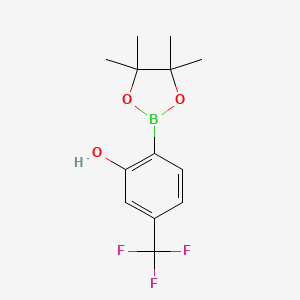
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol: is a chemical compound that features a boron-containing dioxaborolane ring and a trifluoromethyl-substituted phenol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol typically involves the reaction of a phenol derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The phenol group in the compound can undergo oxidation reactions to form quinones.
Reduction: The trifluoromethyl group is generally resistant to reduction, but the phenol group can be reduced to form cyclohexanol derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol group can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated phenol derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds which are valuable in Suzuki-Miyaura cross-coupling reactions.
Biology: In biological research, boron-containing compounds are explored for their potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: The compound’s derivatives are investigated for their potential as pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring and the phenol group. The boron atom can form stable complexes with various ligands, making it useful in catalysis and material science. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s reactivity and stability.
類似化合物との比較
Phenylboronic Acid: Similar in that it contains a boronic acid group, but lacks the trifluoromethyl and dioxaborolane functionalities.
Trifluoromethylphenol: Contains the trifluoromethyl group but lacks the boron-containing dioxaborolane ring.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenol: Similar structure but without the trifluoromethyl group.
Uniqueness: The uniqueness of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol lies in the combination of the boron-containing dioxaborolane ring and the trifluoromethyl-substituted phenol group. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
特性
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)9-6-5-8(7-10(9)18)13(15,16)17/h5-7,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCYWSJOSUEADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B2464750.png)
![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-propenamide](/img/structure/B2464753.png)




![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2464761.png)

![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2464764.png)



